

Application Notes and Protocols for Atecegatran TFA in Animal Models of Thrombosis

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Compound of Interest

Compound Name: Atecegatran TFA

Cat. No.: B15573716

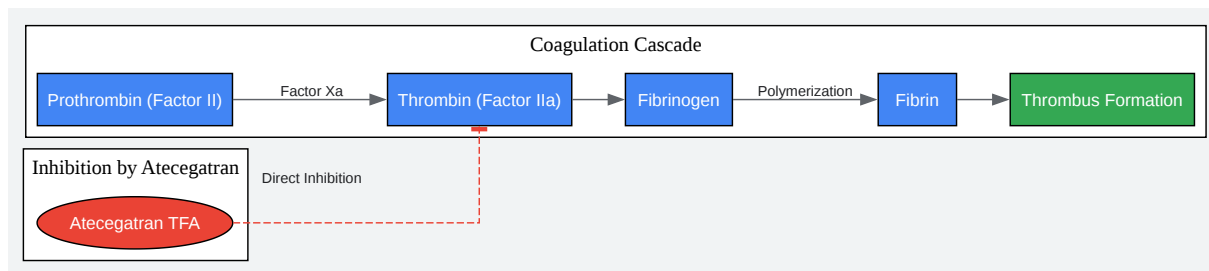
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Atecegatran TFA**, a direct thrombin inhibitor, in preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy of this compound.

Mechanism of Action: Direct Thrombin Inhibition

Atecegatran is a potent and highly selective direct inhibitor of thrombin (Factor IIa).^{[1][2]} Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin), Atecegatran binds directly to the active site of both free and clot-bound thrombin. This action prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in the formation of a thrombus.^{[3][4][5]} By inhibiting thrombin, Atecegatran effectively disrupts the coagulation cascade and subsequent thrombus formation.^{[6][7]}



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Caption: Mechanism of action of Atecegatran as a direct thrombin inhibitor.

Quantitative Data from Canine Thrombosis Model

The following tables summarize the dose-dependent effects of orally administered Atecegatran (CI-1028) in a canine electrolytic injury model of venous and arterial thrombosis.^{[1][2]}

Table 1: Pharmacokinetics of Oral Atecegatran in Canines

Dose (mg/kg)	Maximum Blood Concentration (µg/mL)	Time to Maximum Concentration (minutes)
10	0.88 ± 0.27	15 - 30
15	1.8 ± 0.3	15 - 30
20	2.2 ± 0.5	15 - 30
30	3.2 ± 0.5	15 - 30

Table 2: Efficacy of Oral Atecegatran on Time to Occlusion (TTO)

Treatment Group	N	Arterial TTO (minutes)	Venous TTO (minutes)
Saline (Control)	8	66 ± 11	69 ± 6
10 mg/kg Atecegatran	8	Not Significantly Different	Not Significantly Different
15 mg/kg Atecegatran	9	140 ± 27 (p=NS)	125 ± 15 (p<0.05)
20 mg/kg Atecegatran	8	168 ± 30 (p=0.05)	155 ± 21 (p<0.05)
30 mg/kg Atecegatran	8	179 ± 17 (p<0.05)	188 ± 15 (p<0.05)

Table 3: Effects of Oral Atecegatran on Coagulation Parameters

Parameter	Effect
Thrombin Time (TT)	Dramatic, dose-dependent increase
Activated Partial Thromboplastin Time (aPTT)	Maximum of ~2-fold increase at the highest dose
Activated Clotting Time (ACT)	Maximum of ~5-fold increase at the highest dose
Prothrombin Time (PT)	Virtually no changes detected

Experimental Protocols

Canine Electrolytic Injury Model of Venous and Arterial Thrombosis

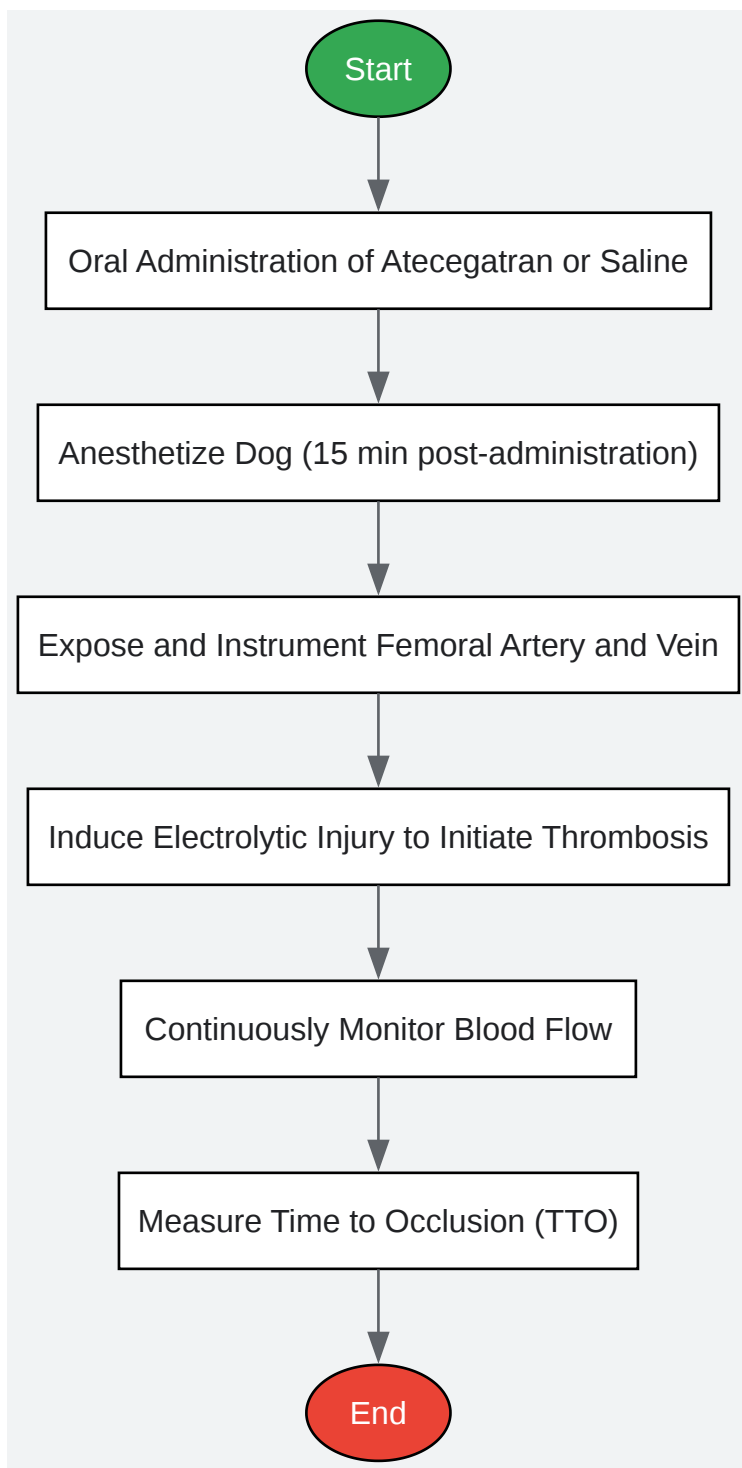
This protocol describes the evaluation of orally administered Atecegatran in a canine model where thrombosis is induced by electrolytic injury to the femoral artery and vein.[\[1\]](#)[\[2\]](#)

Materials:

- **Atecegatran TFA (CI-1028)**

- Saline solution
- Anesthetic agents
- Surgical instruments
- Doppler flow probes
- Electrolytic injury device (e.g., constant current source)

Experimental Workflow:



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Caption: Experimental workflow for the canine electrolytic injury thrombosis model.

Procedure:

- Animal Preparation:
 - Fast canines overnight prior to the experiment.
 - Administer **Atecegatran TFA** via oral gavage at doses of 10, 15, 20, or 30 mg/kg, or administer saline as a control.[\[1\]](#)
- Anesthesia and Surgical Preparation:
 - Fifteen minutes after drug administration, anesthetize the dogs.[\[1\]](#)
 - Surgically expose a femoral artery and vein.
 - Instrument the vessels with Doppler flow probes to monitor blood flow continuously.
- Thrombosis Induction:
 - Induce thrombosis by applying a constant electrical current to the external surface of the exposed artery and vein (electrolytic injury).
- Efficacy Endpoint Measurement:
 - The primary efficacy endpoint is the Time to Occlusion (TTO).[\[1\]](#)
 - TTO is defined as the time from the start of the electrolytic injury to the point where blood flow ceases due to the formation of an occlusive thrombus.
- Pharmacodynamic and Coagulation Parameter Analysis:
 - Collect blood samples at various time points to measure plasma concentrations of Atecegatran.
 - Perform coagulation assays including Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), Activated Clotting Time (ACT), and Prothrombin Time (PT) to assess the anticoagulant effect.[\[1\]](#)

Considerations for Other Animal Models

While the detailed data presented is from a canine model, various other animal models are commonly used to study thrombosis and evaluate antithrombotic agents.[8][9][10][11] The choice of model often depends on the specific research question (e.g., arterial vs. venous thrombosis) and the desired throughput. Common models include:

- Rodent Models (Rat, Mouse):
 - Ferric Chloride-Induced Thrombosis: A widely used model where a filter paper saturated with ferric chloride is applied to the exterior of a vessel (e.g., carotid artery or vena cava) to induce oxidative injury and thrombus formation.[9][11]
 - Venous Stasis Models: Involves ligation of a major vein (e.g., inferior vena cava) to induce stasis and subsequent thrombosis.[9][11]
 - Electrolytic Injury Models: Similar to the canine model, an electrical current is used to induce vessel injury and thrombosis.[9]
- Rabbit Arteriovenous (AV) Shunt Model: An extracorporeal shunt is placed between an artery and a vein, containing a thrombogenic surface (e.g., a silk thread) where thrombus formation can be quantified by weight.[12]

Researchers should consider the specific characteristics of each model, including the nature of the thrombotic stimulus and the hemodynamic environment, when designing studies for **Atecegatran TFA**.

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